Antioxidant Activity of 4-Yl vs. 5-Yl Indane Derivatives: A 1.9-Fold Potency Differential
In a direct head-to-head comparison of secondary amines derived from 4- and 5-aminoindane, the 5-yl derivative (4d) demonstrated significantly greater antioxidant capacity than the 4-yl derivative (7d) in a DPPH radical scavenging assay [1]. The IC50 value for the 5-yl derivative was 18.1 μg, while the 4-yl derivative required 35.1 μg to achieve 50% inhibition, representing a 1.9-fold difference in potency [2].
| Evidence Dimension | Antioxidant capacity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | IC50 = 35.1 μg (for 2-(((2,3-dihydro-1H-inden-4-yl)amino)methyl)-6-methoxyphenol, 7d) |
| Comparator Or Baseline | 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol (4d): IC50 = 18.1 μg |
| Quantified Difference | 1.9-fold difference in IC50 (18.1 μg vs 35.1 μg) |
| Conditions | DPPH radical scavenging assay; synthesized Schiff bases and secondary amines with indane skeleton |
Why This Matters
This quantitative difference demonstrates that the regioisomeric position of the indane core dictates antioxidant potency, informing synthetic route selection and biological screening prioritization.
- [1] Erdoğan H, Yılmaz Ö, Çevik PK, Doğan M, Özen R. Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities. Chem Biodivers. 2023;20(9):e202300684. View Source
- [2] Erdoğan H, Yılmaz Ö, Çevik PK, Doğan M, Özen R. Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities. Chem Biodivers. 2023;20(9):e202300684. View Source
